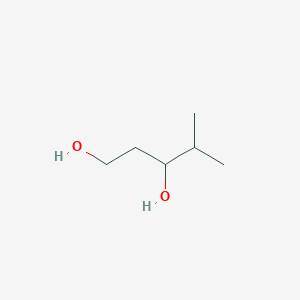![molecular formula C20H22ClN5O4 B2572713 ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 877797-08-5](/img/no-structure.png)
ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of purine, a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The compound contains a purine core, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring .Chemical Reactions Analysis
The chemical reactions of this compound could be quite diverse, depending on the specific conditions and reagents used. As a purine derivative, it might undergo reactions typical for purines, such as electrophilic aromatic substitution or nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charges or polar bonds .科学的研究の応用
Antimicrobial and Anticancer Properties
Research on compounds similar to ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate has shown promising results in antimicrobial and anticancer applications. For instance, compounds derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate demonstrated higher anticancer activity than the reference drug doxorubicin in some cases, as well as good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Transformations
Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, a compound with a similar structure, has been synthesized and transformed to produce various products, indicating the versatile synthetic potential of these compounds. These transformations are crucial in creating new derivatives with potentially valuable properties (Bevk, Kmetič, Rečnik, Svete, Golič, Golobič, & Stanovnik, 2001).
Intermediate for Peptidic Nucleic Acid Synthesis
Compounds like ethyl 2,6-dichloropurine-9-acetate have been utilized as intermediates in the synthesis of peptidic nucleic acids (PNAs) containing purine nucleobases. This highlights the role of such compounds in facilitating the synthesis of more complex biological molecules (Chan, Schwalbe, Sood, & Fraser, 1995).
Anti-HIV-1 Activity
New derivatives of pyrimidin-4(3H)-one, structurally similar to ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate, have shown potential in inhibiting human immunodeficiency virus type 1 (HIV-1) in vitro. This suggests a potential role in antiviral therapy (Novikov, Ozerov, Sim, & Buckheit, 2004).
Ultrasonic-Assisted Synthesis
Ethyl 5-(aryl)-2-(2-alkokxy-2-oxoethylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives were efficiently synthesized using ultrasound-assisted methods. This technique highlights the advanced methodologies employed in the synthesis of these complex compounds (Darehkordi & Ghazi, 2015).
Antimicrobial Derivatives
Compounds starting from materials like 2-chloro-6-ethoxy-4-acetylpyridine, which are structurally related, have been synthesized and shown to have good antibacterial and antifungal activities. This underscores their potential in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate' involves the condensation of 4-chlorobenzoyl chloride with 7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione, followed by alkylation with ethyl acetate in the presence of a base.", "Starting Materials": [ "4-chlorobenzoyl chloride", "7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione", "ethyl acetate", "base (e.g. triethylamine)" ], "Reaction": [ "Step 1: 4-chlorobenzoyl chloride is reacted with 7,8-dihydro-6H-purino[7,8-a]pyrimidin-2,4-dione in the presence of a base to form ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate intermediate.", "Step 2: The intermediate is then alkylated with ethyl acetate in the presence of a base to form the final product, 'ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate'." ] } | |
CAS番号 |
877797-08-5 |
分子式 |
C20H22ClN5O4 |
分子量 |
431.88 |
IUPAC名 |
ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C20H22ClN5O4/c1-4-30-15(27)11-26-18(28)16-17(23(3)20(26)29)22-19-24(9-12(2)10-25(16)19)14-7-5-13(21)6-8-14/h5-8,12H,4,9-11H2,1-3H3 |
InChIキー |
LTPJTHXITUXLBB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)Cl)C)N(C1=O)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



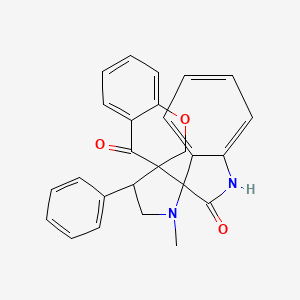
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2572633.png)
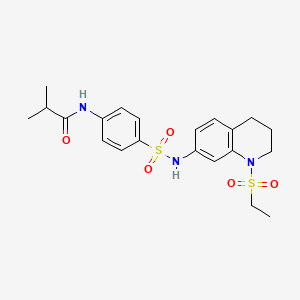

![3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2572637.png)
![[1-(2-Chloropropanoyl)piperidin-2-yl]methyl 4-methylpiperidine-1-carboxylate](/img/structure/B2572638.png)
![4-(1,1-dioxothiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2572641.png)
![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2572643.png)
![1-[(4-methoxyphenoxy)methyl]-N-methyl-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2572644.png)
![2-chloro-N-[(5E)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2572645.png)
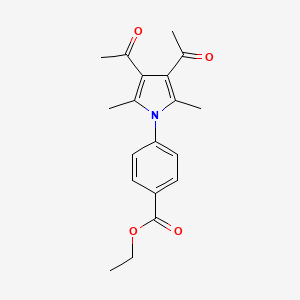
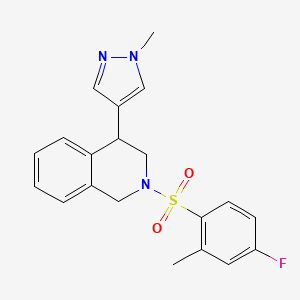
![4-(3-methylphenyl)-1-{[3-(propan-2-yloxy)phenyl]methyl}-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2572650.png)
